molecular formula C18H17F4NO3 B2946280 2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide CAS No. 1105211-60-6

2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide

Cat. No. B2946280
CAS RN: 1105211-60-6
M. Wt: 371.332
InChI Key: LYRXICXYGYHAHY-UHFFFAOYSA-N
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Description

2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity among athletes and bodybuilders due to its ability to enhance endurance and fat burning capabilities.

Scientific Research Applications

Pharmacokinetics and Metabolism

Studies on compounds similar to "2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide" have explored their pharmacokinetic properties and metabolic profiles. For instance, the pharmacokinetics and metabolism of S-1, a selective androgen receptor modulator (SARM), were examined in rats to understand its absorption, distribution, metabolism, and excretion (ADME) processes (Wu et al., 2006). This study provides a comprehensive analysis of the compound's low clearance, moderate volume of distribution, and identification of numerous metabolites, offering insights into its pharmacokinetic characteristics vital for preclinical development.

Photoreaction Studies

Research on the photoreactions of compounds like flutamide in different solvents offers insights into their stability and reactivity under UV light, which is crucial for understanding their behavior in various environmental and biological contexts (Watanabe et al., 2015). These studies shed light on how structural modifications can influence photostability, a key factor in drug design and environmental chemistry.

Synthesis and Characterization of Novel Compounds

The synthesis of new amide compounds by reacting tryptamine with flurbiprofen demonstrates the chemical versatility of propionamide derivatives. These efforts lead to the creation of compounds with potential applications in treating diseases like SARS-CoV-2 (Manolov et al., 2020). This research highlights the ongoing search for novel therapeutic agents through the strategic modification of existing molecules.

Antibacterial and Antifungal Agents

The development of new thiourea derivatives showcases the exploration of propionamide derivatives for antimicrobial applications. These compounds, characterized by their interaction with bacterial cells, demonstrate significant potential as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011). This area of research is critical for addressing the growing concern of antibiotic resistance and the need for new antimicrobial strategies.

properties

IUPAC Name

2-(3-fluorophenoxy)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4NO3/c1-12(26-16-7-3-5-14(19)11-16)17(24)23-8-9-25-15-6-2-4-13(10-15)18(20,21)22/h2-7,10-12H,8-9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRXICXYGYHAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC1=CC=CC(=C1)C(F)(F)F)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide

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